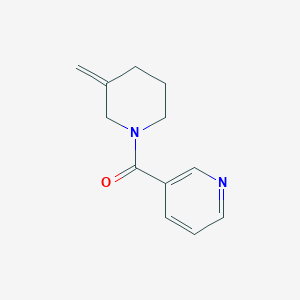

3-(3-Methylidenepiperidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

(3-methylidenepiperidin-1-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11/h2,5-6,8H,1,3-4,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMSOBLFGLFLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both piperidine and pyridine moieties. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylidenepiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(3-Methylidenepiperidine-1-carbonyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The presence of a six-membered piperidine ring in 3-(3-Methylidenepiperidine-1-carbonyl)pyridine contrasts with five-membered pyrrolidine analogs. For example:

- 3-(1-Methylpyrrolidin-2-yl)pyridine (C₁₀H₁₄N₂, MW 164.22): Features a pyrrolidine ring fused to pyridine, reducing ring strain but limiting conformational flexibility compared to piperidine .

- (±)-5-(Pyrrolidine-1-carbonyl)-cyclopent-1-enecarboxylic acid (pyridin-3-ylmethyl)-amide (5b) : Contains a pyrrolidine-carbonyl group and a cyclopentene ring, synthesized with 51% yield via similar methods .

Impact : Piperidine derivatives generally exhibit enhanced metabolic stability and binding affinity in biological systems due to their larger ring size and reduced steric hindrance .

Carbonyl-Linked Piperidine-Pyridine Compounds

Compounds with a carbonyl bridge between pyridine and piperidine/pyrrolidine moieties share synthetic and electronic similarities:

Key Difference : The methylidene group in 3-(3-Methylidenepiperidine-1-carbonyl)pyridine may introduce steric effects that alter binding interactions in biological targets compared to halogenated analogs.

Data Table: Structural and Functional Comparison

Biological Activity

3-(3-Methylidenepiperidine-1-carbonyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research indicates that 3-(3-Methylidenepiperidine-1-carbonyl)pyridine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231), renal cell carcinoma (A498), and osteosarcoma (SJSA-1). The mechanism involves apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 26.6 ± 1.4 |

| A498 | 22.3 ± 1.5 |

| SJSA-1 | 25.0 ± 0.8 |

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study conducted on the SAR of pyridine derivatives highlighted how modifications to the structure of compounds similar to 3-(3-Methylidenepiperidine-1-carbonyl)pyridine can enhance biological activity. The introduction of various substituents at specific positions on the pyridine ring was found to significantly affect both antimicrobial and anticancer activities.

Case Study 2: ERK5 Inhibition

In a related study focusing on the inhibition of the ERK5 pathway, compounds structurally related to 3-(3-Methylidenepiperidine-1-carbonyl)pyridine were shown to inhibit autophosphorylation in HeLa cells. This suggests potential applications in targeted cancer therapies where ERK5 signaling is implicated.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that 3-(3-Methylidenepiperidine-1-carbonyl)pyridine has moderate bioavailability and clearance rates in animal models. Toxicity assessments reveal low acute toxicity, making it a promising candidate for further development.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 14 |

| Volume of Distribution (L/kg) | 0.6 |

| Half-life (min) | 80 |

| Oral Bioavailability (%) | 42 |

Q & A

Q. What synthetic strategies are effective for constructing the pyridine-piperidine hybrid scaffold in 3-(3-Methylidenepiperidine-1-carbonyl)pyridine?

The synthesis of pyridine-piperidine hybrids typically involves coupling reactions between activated pyridine derivatives and functionalized piperidine intermediates. For example:

- Step 1 : Introduce a reactive group (e.g., carbonyl chloride) to the pyridine ring at the 3-position via nucleophilic substitution or metal-catalyzed cross-coupling .

- Step 2 : Prepare a 3-methylidenepiperidine intermediate through a Wittig reaction or dehydrohalogenation of a piperidine precursor .

- Step 3 : Couple the two fragments using carbodiimide-mediated amidation or Schlenk techniques .

Key Methodological Considerations : Monitor reaction progress via LC-MS and optimize protecting groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions .

Q. How can spectroscopic techniques (NMR, FT-IR) characterize the stereoelectronic properties of this compound?

- 1H/13C NMR : Identify proton environments near the piperidine nitrogen and pyridine ring. The methylidene group (CH₂=) will show distinct coupling patterns (e.g., doublets at δ 5.2–5.8 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to validate the molecular ion ([M+H]+) and fragmentation patterns, ensuring purity >95% .

Q. What stability challenges arise during storage of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine, and how can they be mitigated?

The compound’s α,β-unsaturated carbonyl group is prone to hydrolysis and oxidation.

- Storage Recommendations :

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to neurological targets (e.g., mGluR5)?

- Molecular Docking : Use AutoDock Vina to model interactions between the piperidine carbonyl and mGluR5’s allosteric binding site (PDB: 4OO9). Prioritize poses with hydrogen bonds to Arg78 and Tyr72 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare predicted IC50 values with experimental radioligand displacement assays using [3H]MPEP .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine-piperidine hybrids?

Discrepancies may arise from assay conditions or impurity profiles.

- Troubleshooting Workflow :

- Re-evaluate compound purity via orthogonal methods (HPLC, elemental analysis) .

- Standardize assay protocols (e.g., cell lines, incubation time) to minimize variability .

- Perform off-target screening (e.g., CEREP panel) to identify confounding interactions .

Case Study : A 2021 study resolved conflicting mGluR5 antagonism data by identifying trace oxidation products in older batches .

Q. How can isotopic labeling (e.g., 11C/14C) facilitate pharmacokinetic studies of this compound?

- Radiosynthesis : Incorporate 11C at the piperidine methylidene group via Pd-mediated cross-coupling with [11C]CO .

- PET Imaging : Administer [11C]-labeled compound to non-human primates and quantify brain uptake using Logan graphical analysis .

- Metabolite Profiling : Use radio-HPLC to identify major metabolites in plasma and correlate with clearance rates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.